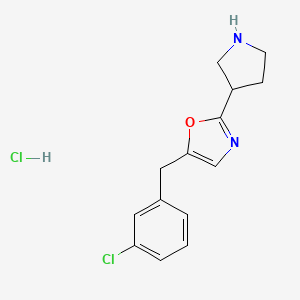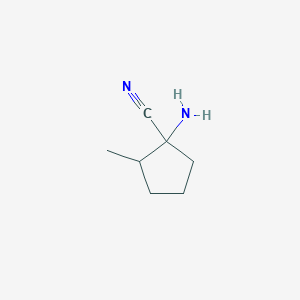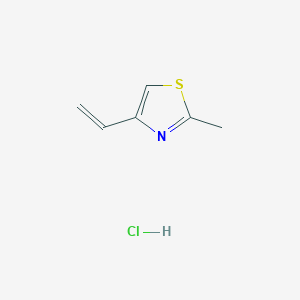![molecular formula C10H7Cl2N3OS B12315602 6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)
6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3,4-ジクロロフェニル)メチル]-3-スルファニル-4,5-ジヒドロ-1,2,4-トリアジン-5-オンは、その独特の化学構造と性質により、様々な科学研究分野で注目されている化合物です。この化合物は、3つの窒素原子を含む6員環のヘテロ環であるトリアジン環を特徴としています。
準備方法
合成経路と反応条件
6-[(3,4-ジクロロフェニル)メチル]-3-スルファニル-4,5-ジヒドロ-1,2,4-トリアジン-5-オンの合成は、通常、3,4-ジクロロベンジルクロリドとチオ尿素を塩基性条件下で反応させて中間体である3,4-ジクロロベンジルチオ尿素を形成することによって行われます。この中間体は、水酸化ナトリウムなどの適切な塩基の存在下で環化され、目的のトリアジン化合物が生成されます。
工業生産方法
工業的な環境では、温度、圧力、反応時間などの反応条件を最適化することで、この化合物の生産をスケールアップすることができます。連続フローリアクターは、合成プロセスの効率と収率を向上させるために採用される場合があります。副生成物を最小限に抑えながら反応を促進する触媒や溶媒の使用も、工業生産にとって重要です。
化学反応の分析
反応の種類
6-[(3,4-ジクロロフェニル)メチル]-3-スルファニル-4,5-ジヒドロ-1,2,4-トリアジン-5-オンは、様々な種類の化学反応を起こします。これには以下が含まれます。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: この化合物は、トリアジン環またはジクロロフェニル基を修飾するために還元することができます。
置換: フェニル環上の塩素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、塩基性条件下で使用して置換反応を行うことができます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、スルファニル基の酸化により、スルホキシドまたはスルホンが生成され、置換反応により、様々な官能基がフェニル環に導入される可能性があります。
科学研究における用途
6-[(3,4-ジクロロフェニル)メチル]-3-スルファニル-4,5-ジヒドロ-1,2,4-トリアジン-5-オンは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: この化合物の潜在的な生物活性により、酵素阻害と受容体結合に関する研究の候補となっています。
医学: 特定の生物学的経路の調節が必要な疾患の治療における治療薬としての可能性を探索する研究が進められています。
産業: そのユニークな化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
6-[(3,4-ジクロロフェニル)メチル]-3-スルファニル-4,5-ジヒドロ-1,2,4-トリアジン-5-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位またはアロステリック部位に結合することで、酵素活性を阻害し、基質の結合を阻止したり、酵素のコンフォメーションを変化させたりすることができます。受容体媒介経路では、アゴニストまたはアンタゴニストとして作用し、受容体の活性と下流のシグナル伝達経路を調節することができます。
類似の化合物との比較
類似の化合物
- 2,4,6-キナゾリントリアミン、N6-[(3,4-ジクロロフェニル)メチル]
- N-(2,4-ジクロロフェニル)-2-[6-メチル-2,4-ジオキソ-3-(チエタン-3-イル)-1,2,3,4-テトラヒドロピリミジン-1-イル]アセトアミド
ユニークさ
6-[(3,4-ジクロロフェニル)メチル]-3-スルファニル-4,5-ジヒドロ-1,2,4-トリアジン-5-オンは、トリアジン環、ジクロロフェニル基、スルファニル基が組み合わされているため、ユニークです。このユニークな構造は、他の類似の化合物とは異なる化学反応性と潜在的な生物活性を与えます。
類似化合物との比較
Similar Compounds
- 2,4,6-Quinazolinetriamine, N6-[(3,4-dichlorophenyl)methyl]
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
Uniqueness
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its combination of a triazine ring with a dichlorophenyl and sulfanyl group This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds
特性
分子式 |
C10H7Cl2N3OS |
|---|---|
分子量 |
288.15 g/mol |
IUPAC名 |
6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-6H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-6-2-1-5(3-7(6)12)4-8-9(16)13-10(17)15-14-8/h1-3,8H,4H2,(H,13,16,17) |
InChIキー |
VKQWOADANSSZDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2C(=O)NC(=S)N=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)
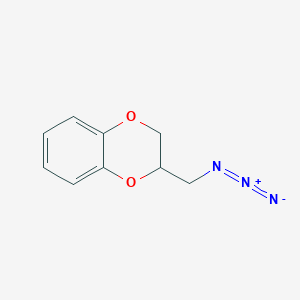
![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
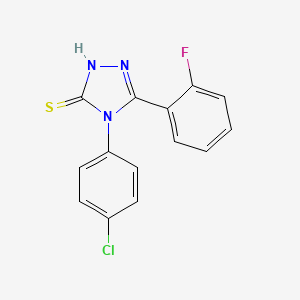
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
